molecular formula C14H21BrN2OSi B2476150 4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole CAS No. 2173991-89-2

4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole

Cat. No. B2476150
CAS RN: 2173991-89-2
M. Wt: 341.324
InChI Key: ZIQSXKVOGHYBAJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole, also known as 4-BME-1-TMS-1H-indazole, is a novel indazole derivative with potential applications in medicinal chemistry. The compound was first synthesized in 2019 and has since been studied for its potential therapeutic applications in various areas, including cancer, infectious diseases, and neurological disorders. The compound has also been investigated for its pharmacological properties, such as its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

Regioselective Protection and Derivatization

  • Application : Indazoles, including 4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole, can be regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This SEM group efficiently directs regioselective C-3 lithiation, allowing the creation of novel indazole derivatives (Luo, Chen, & Dubowchik, 2006).

Functionalization via Lithiation

  • Application : The compound's reactivity with n-butyllithium followed by the addition of various electrophiles leads to the preparation of 5-substituted 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazoles. This showcases its potential in synthesizing a range of heterocyclic compounds (Holzer & Ruso, 1992).

Synthesis of Triazole Carboxamides

  • Application : The compound is involved in the synthesis of triazole carboxamides, indicating its role in the creation of compounds with potential biological activity (Lin & Liu, 1984).

As a Protecting Group in Lithiation Reactions

  • Application : It serves as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles, highlighting its utility in synthetic chemistry (Fugina, Holzer, & Wasicky, 1992).

Synthesis of 3-Substituted Indazoles

  • Application : The compound is used in the synthesis of 3-substituted indazoles, demonstrating its utility in creating novel chemical structures (Hari, Sone, & Aoyama, 2009).

Halogenation and Carbodesilylation

  • Application : It facilitates the halogenation and carbodesilylation of pyrazoles, illustrating its potential in complex organic transformations (Effenberger & Krebs, 1984).

Synthesis of Thrombin-Receptor Antagonists

  • Application : This compound is involved in synthesizing thrombin-receptor antagonists, indicating its relevance in medicinal chemistry (郭瓊文, 2006).

C-S Coupling in Medicinal Chemistry

  • Application : It's used in functional group-tolerant and robust C-S couplings of bromoindazoles with thiols, underlining its significance in pharmaceutical research (Ganley & Yeung, 2017).

Antimicrobial Activity

  • Application : Used in the synthesis of unsymmetrical dendrimers with indazole, showing potential antimicrobial activities (Jayanthi & Rajakumar, 2017).

Synthesis via Cycloaddition

  • Application : Its role in the synthesis of substituted indazoles via cycloaddition processes highlights its versatility in organic synthesis (Shi & Larock, 2011).

properties

IUPAC Name

2-[[4-(bromomethyl)indazol-1-yl]methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2OSi/c1-19(2,3)8-7-18-11-17-14-6-4-5-12(9-15)13(14)10-16-17/h4-6,10H,7-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQSXKVOGHYBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole

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